2-(2,4-difluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
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Description
2-(2,4-difluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to reduce pain and inflammation in patients suffering from various conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It is a white crystalline powder that is insoluble in water but soluble in alcohol and other organic solvents.
Scientific Research Applications
Antitumor Activity
Some derivatives of similar structures have been synthesized and evaluated for their potential antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been screened for in vitro antitumor activity against human tumor cell lines, revealing significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). These findings suggest the potential for similar structures to be explored for antitumor applications.
Antimicrobial and Antifungal Activity
Other compounds with a slightly different structure but relevant to the query have shown antimicrobial and antifungal activities. For example, triazole compounds containing a thioamide group have demonstrated both antifungal and plant growth-regulating activities (Li et al., 2005). This indicates the potential for the compound to possess similar bioactive properties.
Material Science and Chemical Synthesis
Compounds with difluorophenyl and acetamide groups have also been investigated for their role in material science and as intermediates in chemical synthesis. For example, difluoro(trimethylsilyl)acetamides have been prepared and shown to be precursors for 3,3-difluoroazetidinones, highlighting their utility in the synthesis of novel organic materials (Bordeau et al., 2006).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-11-21-17(10-24-11)14-4-2-3-5-16(14)22-18(23)8-12-6-7-13(19)9-15(12)20/h2-7,9-10H,8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCSIDLBYXLGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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